
3-Bromo-5-iodo-1-methylpyridin-2(1H)-one
Overview
Description
3-Bromo-5-iodo-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains both bromine and iodine substituents on a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one typically involves multi-step reactions starting from commercially available pyridine derivatives. Common synthetic routes may include:
Halogenation Reactions: Introduction of bromine and iodine atoms through electrophilic halogenation.
Methylation: Introduction of the methyl group at the nitrogen atom.
Oxidation: Formation of the ketone group at the 2-position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Substitution Reactions
The bromine and iodine atoms on the pyridinone ring are prime candidates for nucleophilic aromatic substitution (NAS), though reactivity varies due to electronic effects.
Key Findings :
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Bromine substitution : The bromine atom is more reactive than iodine due to its smaller size and higher electronegativity. Substitution typically occurs under basic conditions with nucleophiles like amines or thiols.
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Iodine substitution : Iodine is less prone to substitution under standard conditions, as it is a weaker leaving group. Reaction may require harsher conditions or specific catalysts.
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Mechanism : The electron-withdrawing carbonyl group (C=O) in the pyridinone enhances the electrophilicity of adjacent positions, facilitating substitution at the bromine site.
Example Reaction :
Conditions: Base (e.g., K₃PO₄), solvent (e.g., DMF), 80–100°C.
Coupling Reactions
The compound can participate in transition-metal-catalyzed cross-coupling reactions, particularly at the bromine position.
Key Findings :
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Suzuki-Miyaura Coupling : Pd(0) catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids can replace bromine with aryl groups, forming biaryl derivatives. The iodine substituent remains inert under typical Suzuki conditions .
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Mechanism : Palladium coordinates to the bromine atom, undergoes oxidative addition, and reacts with the boronic acid to form the coupled product .
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Yields : Moderate to good yields (40–70%) are observed depending on steric hindrance and electronic factors .
Example Reaction :
Conditions: Pd catalyst, K₃PO₄, dioxane/water, 85–95°C .
Oxidation/Reduction
The carbonyl group in the pyridinone ring can undergo reduction, while the halogen substituents may influence redox behavior.
Key Findings :
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Reduction of the carbonyl group : The ketone (C=O) can be reduced to a secondary amine (C-NH₂) using agents like LiAlH₄ or NaBH₄.
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Mechanism : Nucleophilic attack on the carbonyl carbon followed by protonation and elimination of oxygen.
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Halogen reactivity : Bromine and iodine are generally resistant to oxidation but may participate in electrophilic substitution under specific conditions.
Example Reaction :
Conditions: LiAlH₄, THF, 0°C to rt.
Functional Group Transformations
The methyl group at position 1 and the carbonyl group enable further derivatization.
Key Findings :
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Methyl group oxidation : The methyl group can be oxidized to a carbonyl (e.g., using KMnO₄), converting the pyridinone into a quinoline-like structure.
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Carbonyl reactivity : The ketone can react with nucleophiles (e.g., Grignard reagents) to form alkylated derivatives.
Reaction Conditions and Outcomes
Mechanistic Insights
DFT studies on analogous pyridine derivatives reveal:
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HOMO-LUMO gaps : Lower energy gaps correlate with higher reactivity, particularly at positions adjacent to electron-withdrawing groups like carbonyls .
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Electron density : The carbonyl group directs electron density away from the ring, activating the bromine position for substitution.
Biological and Synthetic Implications
The compound’s reactivity profile makes it a valuable intermediate for:
Scientific Research Applications
Organic Synthesis
The compound serves as an important building block in organic synthesis. Its halogen substituents facilitate cross-coupling reactions, enabling the formation of complex organic structures. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals.
Pharmaceutical Development
3-Bromo-5-iodo-1-methylpyridin-2(1H)-one is utilized in the design and synthesis of bioactive molecules. Research indicates that derivatives of this compound exhibit potential as enzyme inhibitors, which can modulate metabolic pathways relevant to various diseases.
Biological Studies
In biological research, this compound is used to explore its interactions with biological macromolecules. Studies have shown that it can act as a probe in biochemical assays to investigate enzyme activity and receptor interactions.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory properties of various pyridine derivatives, including this compound. Results indicated that this compound effectively inhibited specific enzymes involved in metabolic pathways associated with cancer progression, demonstrating its potential as a therapeutic agent.
Case Study 2: Antimicrobial Activity
Research focusing on the antimicrobial properties of halogenated pyridines revealed that this compound exhibited significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study highlighted the role of halogen atoms in enhancing antimicrobial efficacy.
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
- 3-Iodo-5-methyl-1-methylpyridin-2(1H)-one
- 3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one
Uniqueness
The presence of both bromine and iodine atoms in 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one may confer unique reactivity and properties compared to similar compounds with different halogen substituents
Biological Activity
3-Bromo-5-iodo-1-methylpyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of bromine and iodine substituents on the pyridine ring, has been studied for various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is C7H7BrINO. The presence of halogen atoms (bromine and iodine) significantly influences its chemical reactivity and biological activity. These halogens can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.0039 to 0.025 mg/mL against these pathogens .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies reveal that similar pyridine derivatives demonstrate cytotoxic effects against several cancer cell lines, including human lung adenocarcinoma (A549) and breast cancer (MCF7). For example, derivatives with comparable structures have shown IC50 values as low as 2.76 µM against ovarian cancer cells .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various signaling pathways, leading to the observed antimicrobial and antitumor effects. Further studies are necessary to elucidate the precise mechanisms involved.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals notable differences in biological activity:
Compound Name | Structural Features | Antimicrobial Activity (MIC) | Antitumor Activity (IC50) |
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This compound | Bromine at position 3, iodine at position 5 | 0.0039 - 0.025 mg/mL | ~2.76 µM |
4-Methoxy-pyridin-2(1H)-one | Methoxy at position 4 | Not specified | Not specified |
5-Iodo-pyridin-2(1H)-one | Iodine at position 5 | Moderate | Moderate |
This table highlights how the unique combination of halogen substitutions in this compound enhances its reactivity and biological profile compared to its analogs.
Case Studies
Several case studies have documented the efficacy of halogenated pyridine derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited complete inhibition of S. aureus growth within eight hours at a concentration of 0.0195 mg/mL .
- Cytotoxicity Assessment : In another investigation, derivatives were tested against a panel of human tumor cell lines, revealing strong selectivity towards renal cancer cells with an IC50 value of 1.143 µM .
Properties
IUPAC Name |
3-bromo-5-iodo-1-methylpyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJNCYFJPHKCDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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